molecular formula C28H23NO4S B11476057 5-Oxo-3-phenyl-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

5-Oxo-3-phenyl-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11476057
M. Wt: 469.6 g/mol
InChI Key: TVNYBMSXLXWITL-UHFFFAOYSA-N
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Description

5-Oxo-3-phenyl-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound with a unique structure that includes a thieno[3,2-b]pyridine core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-3-phenyl-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thieno[3,2-b]pyridine core, followed by functionalization to introduce the phenyl and phenylethoxy groups. Common reagents used in these reactions include acids, bases, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-3-phenyl-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Oxo-3-phenyl-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Oxo-3-phenyl-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid
  • 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid

Uniqueness

5-Oxo-3-phenyl-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is unique due to its specific structural features, such as the thieno[3,2-b]pyridine core and the presence of both phenyl and phenylethoxy groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C28H23NO4S

Molecular Weight

469.6 g/mol

IUPAC Name

5-oxo-3-phenyl-7-[4-(2-phenylethoxy)phenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C28H23NO4S/c30-23-17-22(19-11-13-21(14-12-19)33-16-15-18-7-3-1-4-8-18)26-25(29-23)24(27(34-26)28(31)32)20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,29,30)(H,31,32)

InChI Key

TVNYBMSXLXWITL-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3)NC1=O)C4=CC=C(C=C4)OCCC5=CC=CC=C5

Origin of Product

United States

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